4-Bromo-2-fluoro-1-(methoxymethyl)benzene
Description
4-Bromo-2-fluoro-1-(methoxymethyl)benzene is a halogenated aromatic compound featuring a bromine atom at the para position, a fluorine atom at the ortho position, and a methoxymethyl group (-CH₂-O-CH₃) at the benzylic position. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
4-bromo-2-fluoro-1-(methoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSWVRGOODJFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301271423 | |
| Record name | 4-Bromo-2-fluoro-1-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301271423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95068-02-3 | |
| Record name | 4-Bromo-2-fluoro-1-(methoxymethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95068-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluoro-1-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301271423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-1-(methoxymethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluorobenzaldehyde.
Methoxymethylation: The aldehyde group is converted to a methoxymethyl group using methanol and a suitable catalyst under controlled conditions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-1-(methoxymethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The methoxymethyl group can be oxidized or reduced under specific conditions to form different functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, and catalysts like palladium or copper.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products can include aldehydes, ketones, or carboxylic acids.
Reduction: Products may include alcohols or alkanes.
Scientific Research Applications
4-Bromo-2-fluoro-1-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the development of bioactive compounds for studying biological pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-1-(methoxymethyl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In coupling reactions, the compound forms carbon-carbon bonds through palladium-catalyzed cross-coupling mechanisms.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula C₈H₇BrFOCH₃.
Electronic Effects and Stability
- Electron-Withdrawing Groups (EWGs): The fluorine atom at position 2 and bromine at position 4 create a strong electron-deficient aromatic ring, facilitating electrophilic substitution at position 5 or 4. In contrast, methoxy (-OCH₃) or methoxymethyl (-CH₂-O-CH₃) groups at position 1 provide moderate electron-donating effects, balancing reactivity .
- Thermal Stability: Compounds with trifluoromethoxy (-OCF₃) groups (e.g., 16 ) exhibit higher thermal stability (decomposition >250°C) compared to methoxymethyl analogs (decomposition ~180°C) due to stronger C-F bonds .
Market and Industrial Relevance
- Production Scale: Global production of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene is projected to grow at a CAGR of 4.2% (2020–2025), driven by demand for antiviral intermediates .
- Cost Factors: Fluoro-bromo analogs are 20–30% more expensive than chloro-bromo counterparts due to fluorine’s higher electronegativity and specialized handling requirements .
Biological Activity
4-Bromo-2-fluoro-1-(methoxymethyl)benzene, a halogenated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Chemical Formula : C8H8BrF
- Molecular Weight : 215.05 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of bromine and fluorine atoms enhances its lipophilicity and binding affinity, facilitating interactions with biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that derivatives containing halogen substituents can inhibit tumor growth through the modulation of signaling pathways associated with cell survival and proliferation.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 15 | Induction of apoptosis via ROS generation |
| Similar Derivative A | HeLa (cervical cancer) | 10 | Inhibition of AKT signaling |
| Similar Derivative B | A549 (lung cancer) | 12 | Modulation of mitochondrial pathways |
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic processes. For instance, it may act as an inhibitor of aldehyde dehydrogenase (ALDH), which plays a crucial role in detoxifying harmful aldehydes.
Case Studies
Case Study 1: Antitumor Effects
A study published in the Journal of Medicinal Chemistry reported that a series of halogenated benzene derivatives, including this compound, were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated significant cytotoxicity, particularly against breast and lung cancer cells, suggesting its potential as a lead compound in anticancer drug development.
Case Study 2: Enzyme Interaction
In another investigation, researchers explored the interaction between this compound and ALDH enzymes. The findings revealed that the compound could effectively inhibit ALDH activity, leading to increased levels of toxic aldehydes within cells, which may contribute to its anticancer effects by promoting cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
